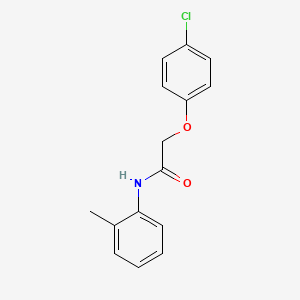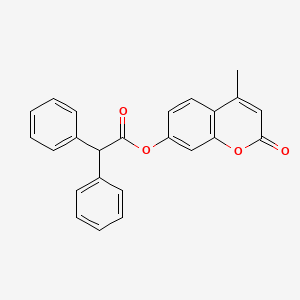![molecular formula C20H26N2O2 B5783754 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine](/img/structure/B5783754.png)
1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine, also known as BZMP, is a chemical compound that has been the subject of scientific research due to its potential pharmacological properties. BZMP is a piperazine derivative that has been synthesized for its potential use in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine is not fully understood. However, it is believed to act as a dopamine receptor agonist, which may explain its potential use in treating neurological disorders. This compound has also been shown to inhibit the reuptake of serotonin and norepinephrine, which may explain its potential use as an antidepressant and anxiolytic agent.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine in lab experiments is its potential use as a pharmacological agent. This compound has been shown to have a number of potential therapeutic uses, which makes it an attractive compound for further study. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have toxic effects on certain cell lines, which may limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine. One area of research could be to further investigate its potential use in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research could be to investigate its potential use as an antidepressant and anxiolytic agent. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and to determine its safety profile.
Synthesemethoden
The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine involves a multi-step process that starts with the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 4-methylpiperazine. This reaction is catalyzed by a base, such as potassium carbonate, and results in the formation of the intermediate this compound-2-one. This intermediate is then reduced to this compound using a reducing agent, such as sodium borohydride.
Wissenschaftliche Forschungsanwendungen
1-[4-(benzyloxy)-3-methoxybenzyl]-4-methylpiperazine has been the subject of scientific research due to its potential use as a pharmacological agent. It has been studied for its potential use in treating neurological disorders, such as Parkinson's disease and Alzheimer's disease. This compound has also been studied for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-21-10-12-22(13-11-21)15-18-8-9-19(20(14-18)23-2)24-16-17-6-4-3-5-7-17/h3-9,14H,10-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIKXWVXEIVCBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1,3-benzodioxol-5-yl)-5-[1-(4-methylbenzyl)-3-nitro-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B5783675.png)

![N-[3-allyl-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-nitrobenzenesulfonamide](/img/structure/B5783689.png)


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5783695.png)
![2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide](/img/structure/B5783702.png)

![benzyl 2-amino-3-cyano-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B5783723.png)
![5-[(diphenylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5783735.png)

![N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5783743.png)

